molecular formula C₁₉H₁₇D₈N₅O₄ B1144424 Terazosin (piperazine D8) CAS No. 1006718-20-2

Terazosin (piperazine D8)

Cat. No. B1144424
M. Wt: 395.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Terazosin hydrochloride's synthesis involves the condensation of N-(2-tetrahydro-2-furoyl) piperazine with 2-chloro-4-amino-6,7-dimethoxyquinazoline, yielding an 80% outcome. These precursors themselves are derived from tetrahydro-2-furanmethanol and veratraldehyde through several steps, showcasing the complexity and efficiency of Terazosin's synthetic route (Li-Xia Jing, 1998). Further improvements in the synthetic process have aimed at cost reduction and yield enhancement, making it suitable for pharmaceutical applications (Xue Hua-ping, 2007).

Molecular Structure Analysis

The molecular structure of Terazosin is pivotal to its interaction with biological targets. It includes a quinazoline nucleus with a piperazine moiety, which is essential for its activity. Structural elucidation techniques, including NMR and Mass Spectrometry, have been employed to confirm the presence of specific impurities, highlighting the importance of precise structural knowledge in the drug's synthesis and quality control processes (Benjamin Brandes et al., 2020).

Chemical Reactions and Properties

Terazosin's chemical reactions, particularly its synthesis, involve complex steps like acylation, reduction, and amination. The discovery of a new impurity and its synthesis further emphasize the intricate chemical reactions associated with Terazosin production, underlining the drug's comprehensive chemical profile (Wu Hong-na et al., 2015).

Physical Properties Analysis

While specific studies detailing Terazosin's physical properties are not highlighted in the research, understanding its solubility, crystalline structure, and stability under various conditions is crucial for its formulation and therapeutic efficacy. The compound's physical attributes significantly influence its pharmacokinetics and pharmacodynamics.

Chemical Properties Analysis

Terazosin exhibits selectivity for alpha-1 adrenergic receptors, a chemical property that underlies its therapeutic potential. Its chemical interactions with receptors and subsequent biological effects are central to its pharmacological applications. The analysis of its enantioseparation and the determination of binding constants further contribute to understanding Terazosin's chemical behavior in biological systems (R. Ferretti et al., 2009).

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Terazosin is a post-synaptic alpha 1-adrenoceptor antagonist, similar to prazosin, but with a longer duration of action due to its elimination half-life being 2 to 3 times that of prazosin. This allows for once-daily administration, offering convenience over prazosin. Terazosin's absorption from the gastrointestinal tract is more complete and predictable, which may facilitate dose titration. It significantly reduces blood pressure in patients with mild to moderate essential hypertension without much influence on heart rate. Terazosin is effective as monotherapy or in combination with other antihypertensive agents. Although its potential in congestive heart failure treatment is noted, no studies have fully assessed its efficacy in this indication. Terazosin therapy has been reported to reduce total plasma cholesterol and LDL cholesterol fractions, suggesting a possible therapeutic advantage over some other antihypertensive drugs, especially diuretics, which can adversely affect the plasma lipid profile (Titmarsh & Monk, 1987).

Therapeutic Potential in Benign Prostatic Hyperplasia

Terazosin selectively antagonizes alpha 1-adrenoceptor-mediated contractions in the prostate, prostatic capsule, proximal urethra, and bladder base, thus reducing urethral pressure and bladder outlet resistance. It has shown efficacy in increasing peak urinary flow rates and reducing obstructive and irritative symptom scores compared with placebo, with clinical improvements beginning within 2 weeks and sustained for up to 2 years. The most marked treatment effects tend to occur in patients with severe pretreatment urinary flow abnormalities. Terazosin's long duration of action allows for once-daily administration, providing a potential clinical advantage over other alpha 1-adrenoceptor antagonists. However, caution is recommended at treatment initiation and when dosage adjustments are made due to an increased risk of postural hypotension and related adverse effects, which has also been observed with several other alpha 1-adrenoceptor antagonists. Terazosin shows promise in treating patients with mild to moderate symptomatic benign prostatic hyperplasia (BPH) for whom surgery is not indicated, as well as a non-surgical treatment alternative in patients with severe symptoms who are unfit for surgery or are on long waiting lists for surgery (Wilde, Fitton, & Sorkin, 1993).

Safety And Hazards

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should not use this medication if you are allergic to terazosin . If you stop taking terazosin for any reason, call your doctor before you start taking it again . Terazosin can affect your pupils during cataract surgery .

Future Directions

A 6-week short-term treatment of levofloxacin or levofloxacin plus terazosin was more effective than terazosin alone in patients with category III CP/CPPS . Furthermore, levofloxacin treatment was not different from levofloxacin plus terazosin treatment in terms of treatment effect . Terazosin analogs have bright prospects for the development of PD therapeutics . A series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 .

properties

CAS RN

1006718-20-2

Product Name

Terazosin (piperazine D8)

Molecular Formula

C₁₉H₁₇D₈N₅O₄

Molecular Weight

395.48

synonyms

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.